![molecular formula C9H7N3 B3316052 3-Methylimidazo[1,2-a]pyridine-7-carbonitrile CAS No. 952511-37-4](/img/structure/B3316052.png)
3-Methylimidazo[1,2-a]pyridine-7-carbonitrile
Overview
Description
“3-Methylimidazo[1,2-a]pyridine-7-carbonitrile” is a type of imidazopyridine . Imidazopyridines are important fused bicyclic 5,6 heterocycles recognized for their wide range of applications in medicinal chemistry . They are also useful in material science due to their structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . This process is facilitated by microwave irradiation and is considered efficient due to its speed, cleanliness, high yield, simple workup, and environmental friendliness .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine can react with molecular bromine and iodine . The reaction with bromine provides 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as a significant scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them potential candidates for the development of new antituberculosis agents .
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent anticancer agents . A series of novel KRAS G12C inhibitors facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) have been synthesized, showing potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including materials science . They have been reported in different technological applications such as optoelectronic devices .
Sensors
Another application of imidazo[1,5-a]pyridine derivatives is in the field of sensors . Their unique properties make them suitable for the development of various types of sensors .
Emitters for Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have also been used as emitters for confocal microscopy and imaging . This makes them valuable in the field of biomedical research .
Drug Discovery Research
The unique role of imidazo[1,2-a]pyridine as a novel scaffold suitable for the discovery of covalent anticancer agents has been validated . This highlights its potential in drug discovery research .
Future Directions
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, especially for tuberculosis . Therefore, the future directions for “3-Methylimidazo[1,2-a]pyridine-7-carbonitrile” could involve further exploration of its potential applications in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
3-Methylimidazo[1,2-a]pyridine-7-carbonitrile is a derivative of the imidazo[1,2-a]pyridine class Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their interaction with various targets
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been studied for their effects on various biochemical pathways
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing
Result of Action
Imidazo[1,2-a]pyridine analogues have been studied for their effects on various cellular targets
Action Environment
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives This suggests that the compound’s action could potentially be influenced by various environmental factors
properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-6-11-9-4-8(5-10)2-3-12(7)9/h2-4,6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXDHARGEFFOLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylimidazo[1,2-a]pyridine-7-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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